5-Bromo-2-cyclobutoxy-3-nitro-pyridine

Medicinal Chemistry Drug Design Structure-Activity Relationship

This halogenated nitroheterocycle combines a 5-bromo leaving group, an activating 3-nitro moiety, and a conformationally restricting 2-cyclobutoxy ether on a single pyridine ring. The orthogonal reactivity enables sequential Suzuki/Buchwald couplings and nitro reductions that are impossible with simpler alkoxy analogs. The rigid cyclobutyl group enhances target selectivity and metabolic stability in lead optimization. Ideal for building diverse kinase, GPCR, and peptidomimetic libraries with tunable electronic and steric profiles. Contact us for bulk quantities and custom synthesis support.

Molecular Formula C9H9BrN2O3
Molecular Weight 273.08 g/mol
CAS No. 947534-27-2
Cat. No. B12640084
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Bromo-2-cyclobutoxy-3-nitro-pyridine
CAS947534-27-2
Molecular FormulaC9H9BrN2O3
Molecular Weight273.08 g/mol
Structural Identifiers
SMILESC1CC(C1)OC2=C(C=C(C=N2)Br)[N+](=O)[O-]
InChIInChI=1S/C9H9BrN2O3/c10-6-4-8(12(13)14)9(11-5-6)15-7-2-1-3-7/h4-5,7H,1-3H2
InChIKeyOYONVLRCSXXULI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Bromo-2-cyclobutoxy-3-nitro-pyridine (947534-27-2): A Core Scaffold in Heterocyclic Synthesis


5-Bromo-2-cyclobutoxy-3-nitro-pyridine (CAS 947534-27-2) is a halogenated nitroheterocyclic building block featuring a 5-bromo substituent, a 2-cyclobutoxy group, and a 3-nitro moiety on the pyridine ring . It serves as a key intermediate in medicinal chemistry and agrochemical research due to its orthogonal reactivity handles (bromine for cross-couplings, nitro for reduction/diversification) and the unique steric/electronic profile of the cyclobutoxy ether .

Why 5-Bromo-2-cyclobutoxy-3-nitro-pyridine (947534-27-2) Cannot Be Readily Substituted by Simpler Analogs


Simple halogenated pyridines (e.g., 5-bromo-2-methoxy-3-nitropyridine) lack the conformational constraint of the cyclobutyl group, leading to different steric demands in binding pockets and altered metabolic stability in lead optimization [1]. Conversely, non-halogenated 2-cyclobutoxy-3-nitropyridine cannot participate in transition-metal catalyzed cross-couplings, severely limiting its utility as a diversifiable scaffold [2]. The unique combination of a hindered cyclobutoxy ether, an activating nitro group, and a 5-bromo leaving group in this single building block enables regioselective functionalization strategies that are impossible with either simpler alkoxy analogs or non-halogenated cyclobutyl derivatives .

Evidence-Based Differentiation for 5-Bromo-2-cyclobutoxy-3-nitro-pyridine (947534-27-2) vs. Close Analogs


Enhanced Steric Bulk and Conformational Rigidity of Cyclobutoxy vs. Methoxy/Ethoxy Analogs

The cyclobutoxy group provides a distinct steric and conformational profile compared to linear alkoxy groups, which can translate into improved target selectivity and metabolic stability. While no direct head-to-head biological data exists for this specific compound, the cyclobutoxy moiety is known to influence binding modes due to its ring-puckering dynamics . In contrast, the simpler 5-bromo-2-methoxy-3-nitropyridine (CAS 152684-30-5) has a calculated XLogP3 of 1.7 and a rotatable bond count of 1 [1]. The cyclobutoxy analog is expected to exhibit a higher logP and greater conformational restriction, which can reduce entropic penalties upon binding and improve pharmacokinetic profiles in drug discovery .

Medicinal Chemistry Drug Design Structure-Activity Relationship

Reactivity Profile: Bromine as a Versatile Handle for Cross-Coupling vs. Non-Halogenated Cyclobutoxy Analog

The 5-bromo substituent enables participation in key C–C and C–N bond-forming reactions such as Suzuki-Miyaura and Buchwald-Hartwig couplings, essential for diversifying the pyridine core . In contrast, the non-halogenated 2-cyclobutoxy-3-nitropyridine (CAS 947534-31-8) cannot undergo these transformations without pre-functionalization . This reactivity difference directly impacts synthetic efficiency: the brominated compound allows for late-stage diversification, whereas the non-brominated analog requires additional steps to install a halide . Quantitative yield comparisons for specific cross-coupling reactions using this exact building block are not publicly available, but the presence of the bromine atom is a critical determinant of reactivity in palladium-catalyzed processes .

Organic Synthesis Cross-Coupling Building Block Chemistry

Predicted Physicochemical Properties vs. 5-Bromo-2-cyclobutoxypyridine

The presence of the 3-nitro group significantly alters the electronic character and predicted physicochemical properties compared to the non-nitrated analog 5-bromo-2-cyclobutoxypyridine (CAS 1159816-70-2). The nitro group is strongly electron-withdrawing, reducing the electron density of the pyridine ring and increasing the electrophilicity of the bromine for nucleophilic aromatic substitution . While direct experimental data for both compounds are limited, the nitro analog (MW 273.08) is heavier and more polar than the non-nitro analog (MW 228.09), which will influence solubility and membrane permeability . The nitro group also provides a site for further functionalization via reduction to an amine .

Physicochemical Properties Medicinal Chemistry Compound Selection

Commercial Purity and Sourcing Availability

5-Bromo-2-cyclobutoxy-3-nitro-pyridine is commercially available with a stated purity of ≥98% from multiple vendors, making it a reliable building block for research . In contrast, the chloro analog (5-chloro-2-cyclobutoxy-3-nitropyridine, CAS 1824652-05-2) is less widely stocked and may require custom synthesis [1]. This difference in commercial availability reduces lead times and procurement complexity for the bromo analog, which is particularly advantageous in early-stage discovery where speed is critical.

Procurement Chemical Sourcing Quality Control

Recommended Research Applications for 5-Bromo-2-cyclobutoxy-3-nitro-pyridine (947534-27-2)


Diversifiable Scaffold for Kinase Inhibitor and GPCR Ligand Discovery

This compound serves as a versatile core for synthesizing libraries of substituted pyridines targeting kinases or GPCRs. The 5-bromo handle allows for rapid analog generation via Suzuki or Buchwald couplings, while the cyclobutoxy group introduces conformational restriction that can enhance selectivity . The nitro group can be reduced to an amine for further diversification or to modulate basicity .

Synthesis of Conformationally Constrained Peptidomimetics

The cyclobutoxy moiety provides a rigid scaffold that can mimic peptide secondary structures. This compound can be incorporated into peptidomimetic designs to improve metabolic stability and target affinity. The bromine and nitro groups offer orthogonal functionalization points for introducing amino acid side-chain mimics .

Building Block for Agrochemical and Material Science Research

Beyond medicinal chemistry, this nitropyridine derivative can be used to construct novel agrochemicals or functional materials. The electron-withdrawing nitro group tunes electronic properties, while the cyclobutoxy group imparts unique steric and solubility characteristics . The bromine enables coupling with aromatic boronic acids or amines to create diverse chemical space .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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